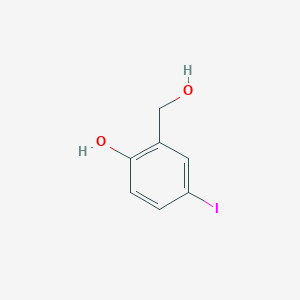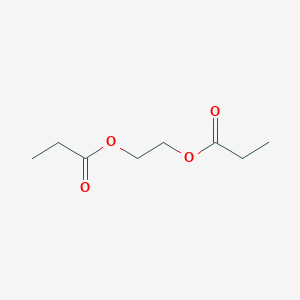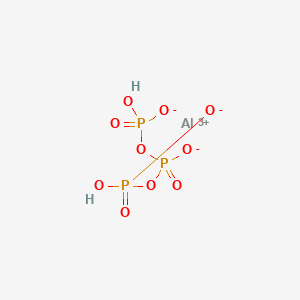
溴五羰基铼(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromopentacarbonylrhenium(I) belongs to the class of organometallic compounds and has been a subject of interest due to its unique properties and applications in catalysis and material science.
Synthesis Analysis
- Synthesis Methods : Studies have focused on the synthesis of tricarbonylrhenium(I) complexes, which involve reactions with different ligands and halides, including bromine (Mirkhani et al., 2010). These methods often employ halogenation and coordination reactions.
Molecular Structure Analysis
- Crystal Structure : The molecular structure of bromopentacarbonylrhenium(I) and its derivatives has been characterized using techniques such as X-ray crystallography (Gelling et al., 1998). These studies reveal details about bond lengths, angles, and overall geometry.
Chemical Reactions and Properties
- Reactivity : The compound exhibits a variety of reactions, including coordination with different ligands and participation in redox processes (Narayanan & Kochi, 1986).
- Electrochemical Behavior : Some studies have investigated the electrochemical properties of related rhenium compounds, which can provide insights into their reactivity and potential applications in catalysis (Mirkhani et al., 2010).
Physical Properties Analysis
- Spectroscopic Properties : Research on tricarbonylrhenium(I) complexes, which are closely related to bromopentacarbonylrhenium(I), has provided insights into their spectroscopic properties, including IR, NMR, and UV-Vis spectroscopy (Mirkhani et al., 2010).
Chemical Properties Analysis
- Ligand Coordination : Bromopentacarbonylrhenium(I) complexes often involve coordination with various ligands, impacting their stability and reactivity (Gelling et al., 1998).
- Reactivity with Halogens : The interaction with halogens, particularly bromine, plays a significant role in the synthesis and reactivity of these compounds (Narayanan & Kochi, 1986).
科学研究应用
π-电子缺乏配合物的研究
溴五羰基铼(I)用于研究三羰基卤代铼与二亚胺配体之间的π-电子缺乏配合物 . 这些研究对于理解这些配合物的性质和行为至关重要,这些配合物在化学的不同领域有着广泛的应用。
3-二茂铁烷配合物的制备
溴五羰基铼(I)的另一个应用是制备3-二茂铁烷配合物 . 二茂铁烷是一类有机金属化合物,在催化、材料科学和药物化学等领域具有潜在的应用价值。
铼-多吡啶配合物的起始原料
溴五羰基铼(I)也是铼-多吡啶配合物的起始原料 . 这些配合物在催化和太阳能转化领域具有潜在的应用价值。
安全和危害
作用机制
Target of Action
Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, primarily used for the synthesis of other rhenium complexes . Its primary targets are the molecules or structures within these complexes that it helps form.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (HRe(CO)5), as per the following reaction :
Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3\text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3
Biochemical Pathways
It is known to be a precursor to other rhenium complexes, suggesting it plays a role in the biochemical pathways that these complexes are involved in .
Result of Action
The primary result of Bromopentacarbonylrhenium(I)'s action is the formation of other rhenium complexes. These complexes can have various molecular and cellular effects depending on their specific structures and functions .
属性
IUPAC Name |
bromorhenium;carbon monoxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBOTGGBYFKEJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrO5Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14220-21-4 |
Source


|
| Record name | Bromopentacarbonylrhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentacarbonylrhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of Bromopentacarbonylrhenium(I) and how is it characterized?
A: Bromopentacarbonylrhenium(I), with the molecular formula [Re(CO)5Br], exhibits an octahedral coordination geometry around the central rhenium atom. [] This means the rhenium atom is bonded to five carbonyl groups (CO) and one bromine atom (Br) in a symmetrical arrangement. The Re-C bond lengths range from 1.889 to 1.991 Å, while the Re-Br bond length is 2.619 Å. [] Crystallographic studies confirm this structure, revealing that the compound crystallizes in the orthorhombic space group Pnma with specific lattice parameters. []
Q2: What are the main catalytic applications of Bromopentacarbonylrhenium(I)?
A: Bromopentacarbonylrhenium(I) is a versatile catalyst for various organic reactions. It effectively catalyzes the alkylation of arenes with alkyl halides. [] This reaction, typically requiring harsh conditions, proceeds under milder conditions in the presence of catalytic amounts of Bromopentacarbonylrhenium(I), resulting in mono- and dialkyl-substituted arenes. [] Additionally, it exhibits catalytic activity in Friedel-Crafts acylation reactions. [] This reaction, involving the electrophilic substitution of aromatic compounds with acyl chlorides, is facilitated by Bromopentacarbonylrhenium(I), allowing for the efficient synthesis of various aromatic ketones. []
Q3: Are there other Rhenium complexes that show similar catalytic activity?
A: Yes, research suggests that other rhenium complexes, including tricarbonylcyclopentadienylrhenium(I) [Re(C5H5)(CO)3] and decacarbonyldirhenium [Re2(CO)10], also demonstrate catalytic activity in the alkylation of arenes with alkyl halides. [] These complexes, alongside Bromopentacarbonylrhenium(I), offer a potential range of catalysts for this reaction, potentially influencing factors such as reaction rate and selectivity. []
Q4: Has Bromopentacarbonylrhenium(I) been used in conjunction with other ligands?
A: Yes, studies have explored the reactivity of Bromopentacarbonylrhenium(I) with various ligands. For instance, its reaction with ferrocenylcarbaldehyde thiosemicarbazones has been investigated. [] This research provided valuable insights into the coordination chemistry of Bromopentacarbonylrhenium(I) with bidentate thiosemicarbazone ligands, highlighting its potential for forming diverse metal complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)




![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)



![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)


